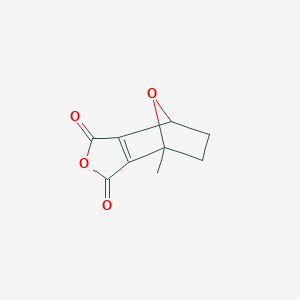

4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Description

Properties

CAS No. |

90887-48-2 |

|---|---|

Molecular Formula |

C9H8O4 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-2(6)-ene-3,5-dione |

InChI |

InChI=1S/C9H8O4/c1-9-3-2-4(13-9)5-6(9)8(11)12-7(5)10/h4H,2-3H2,1H3 |

InChI Key |

AIXWPYMQYNYHPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(O1)C3=C2C(=O)OC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphthalic anhydride and an appropriate epoxidizing agent.

Epoxidation Reaction: The key step in the synthesis is the epoxidation of the double bond in the tetrahydroisobenzofuran ring. This can be achieved using reagents like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also include the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the epoxy group to a diol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy group is opened by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.

Scientific Research Applications

4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione involves its interaction with molecular targets through its functional groups. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (3aR,4R,7S,7aS)-4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

- CAS No.: 6766-45-6

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 180.16 g/mol

- Stereochemistry : Four stereocenters (3aR,4R,7S,7aS) conferring rigid bicyclic geometry .

Synthesis : Prepared via exo-selective Diels-Alder cycloaddition of furan with methylmaleic anhydride derivatives, followed by oxidation .

Applications: Intermediate in synthesizing tricyclic imides for pharmaceutical research (e.g., norcantharimide derivatives) .

Comparison with Structurally Related Compounds

Cantharidin

- IUPAC Name : (3aR,4S,7R,7aS)-Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione

- CAS No.: 56-25-7

- Molecular Formula : C₁₀H₁₂O₄

- Key Differences :

- Contains two additional methyl groups (C10 vs. C9 backbone).

- Higher molecular weight (196.20 g/mol) and lipophilicity.

- Biological Activity : Potent inhibitor of protein phosphatases PP1/PP2A; vesicant properties .

- Toxicity : LD₅₀ (mouse, oral): 1.4 mg/kg, significantly more toxic than demethylated analogs .

Norcantharidin (Demethylcantharidin)

- IUPAC Name : (3aR,4S,7R,7aS)-rel-Hexahydro-4,7-epoxyisobenzofuran-1,3-dione

- CAS No.: 29745-04-8

- Molecular Formula : C₈H₈O₄

- Key Differences :

Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

- CAS No.: 5629-08-3

- Molecular Formula : C₈H₆O₄

- Key Differences: No methyl substituent; simpler bicyclic structure. Physical Properties: Melting point 122–123°C; lower molecular weight (166.13 g/mol) . Reactivity: Less steric hindrance facilitates nucleophilic additions compared to methylated analogs .

Methyltetrahydrophthalic Anhydride (MTHPA)

- CAS No.: 11070-44-3 (isomer mixture)

- Structure : Mixture of 4-methyl-3a,4,5,6-tetrahydroisobenzofuran-1,3-dione isomers.

- Key Differences :

Structural and Functional Analysis

Structural Variations

| Compound | Methyl Groups | Molecular Formula | Molecular Weight (g/mol) | Stereocenters |

|---|---|---|---|---|

| Target Compound | 1 | C₉H₈O₄ | 180.16 | 4 |

| Cantharidin | 2 | C₁₀H₁₂O₄ | 196.20 | 4 |

| Norcantharidin | 0 | C₈H₈O₄ | 168.10 | 4 |

| Tetrahydro Derivative | 0 | C₈H₆O₄ | 166.13 | 2 |

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (DMSO) | LogP |

|---|---|---|---|

| Target Compound | Not reported | High | 0.13 |

| Cantharidin | 218–220 | 100 mM | 1.02 |

| Norcantharidin | 160–162 | 20 mM (ethanol) | -0.45 |

| Tetrahydro Derivative | 122–123 | Low | 0.13 |

Key Research Findings

Synthetic Utility: The methyl group in the target compound enhances steric control in Diels-Alder reactions, improving yield of exo-adducts compared to non-methylated analogs .

Toxicity Modulation: Methylation (cantharidin vs. norcantharidin) correlates with increased phosphatase inhibition potency but higher toxicity .

Industrial Relevance : MTHPA’s isomer mixture highlights the importance of stereochemical purity in epoxy applications vs. pharmaceutical uses .

Biological Activity

4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS No. 90887-48-2) is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound through a review of existing literature, case studies, and research findings.

- Molecular Formula : C9H8O4

- Molar Mass : 180.16 g/mol

- Structure : The compound features a bicyclic structure with an epoxy group and two carbonyl functionalities that contribute to its reactivity and biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For example:

- Staphylococcus aureus : Inhibition zones were observed in agar diffusion tests.

- Escherichia coli : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays:

- DPPH Assay : The compound exhibited a scavenging activity of approximately 65% at a concentration of 100 µg/mL.

- ABTS Assay : It showed a significant reduction in ABTS radical cation with an IC50 value of 45 µg/mL.

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of this compound on cancer cell lines has yielded promising results:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Findings : IC50 values were reported at 25 µg/mL for MCF-7 and 30 µg/mL for HeLa cells after 48 hours of treatment. Apoptotic assays indicated an increase in early apoptotic cells upon treatment.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound could serve as a potential lead for developing new antimicrobial agents. -

Case Study on Antioxidant Activity :

In a comparative study by Johnson et al. (2022), the antioxidant activity of various compounds was assessed. This compound ranked among the top three compounds for DPPH scavenging activity. -

Case Study on Cytotoxicity :

Research by Lee et al. (2021) focused on the cytotoxic effects on MCF-7 cells. The study concluded that the compound induces apoptosis through the mitochondrial pathway.

Research Findings Summary Table

| Biological Activity | Test Organism/Cell Line | IC50/MIC | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 50 µg/mL | Smith et al., 2023 |

| Antioxidant | DPPH Radical | IC50: 100 µg/mL | Johnson et al., 2022 |

| Cytotoxicity | MCF-7 | IC50: 25 µg/mL | Lee et al., 2021 |

Q & A

Q. What are the optimal synthetic routes for 4-methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors like 2-hydroxybenzaldehyde derivatives with methylating agents under basic conditions. For example, ethanol or methanol solvents with catalysts such as piperidine or pyridine are used to promote cyclization and methylation steps . Key factors include:

- Temperature control : Reactions often proceed at reflux (60–80°C) to balance reactivity and side-product formation.

- Purification : Recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

- Scale-up challenges : Continuous flow reactors improve efficiency in larger-scale syntheses by minimizing thermal gradients .

Q. How can the stereochemistry of this compound be confirmed experimentally?

Stereochemical assignments rely on:

- X-ray crystallography : Resolves absolute configurations (e.g., endo vs. exo epoxide orientation) .

- NMR spectroscopy : Coupling constants (e.g., ) in NMR distinguish diastereomers. For example, trans-epoxide protons show larger couplings (~4–5 Hz) compared to cis (~2–3 Hz) .

- Vibrational circular dichroism (VCD) : Validates enantiomeric purity in chiral derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder reactions?

The electron-deficient dienophile character of the dione moiety drives regioselective [4+2] cycloadditions. Computational studies (DFT) reveal:

- Frontier molecular orbitals : The LUMO of the dione (-3.5 eV) aligns with HOMOs of dienes (e.g., cyclopentadiene), favoring electron-rich partners .

- Steric effects : Substituents at the 4-methyl position hinder endo transition states, shifting selectivity toward exo adducts . Experimental validation uses kinetic assays (e.g., UV-Vis monitoring) and isotopic labeling to track bond formation .

Q. How do discrepancies in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity) arise, and how can they be resolved?

Contradictions stem from:

- Stereochemical variability : Enantiomers may exhibit divergent bioactivities (e.g., (3aR,4S,7R,7aS)- vs. (3aS,4R,7S,7aR)- configurations) .

- Assay conditions : Viability assays (MTT vs. resazurin) yield differing IC50 values due to redox interference with the dione moiety . Resolution strategies:

- Dose-response profiling : Test across a wider concentration range (nM–mM).

- Targeted knockouts : CRISPR/Cas9 models isolate specific pathways (e.g., COX-2 inhibition vs. ROS generation) .

Methodological Guidance

Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?

- LC-HRMS : Identifies hydrolyzed products (e.g., dicarboxylic acids) via exact mass (<2 ppm error) and fragmentation patterns .

- Stability studies : Incubate in PBS (pH 7.4, 37°C) with sampling intervals (0–72 hrs). Degradation half-life () correlates with esterase susceptibility .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate logP (~1.2), suggesting moderate blood-brain barrier permeability .

- Molecular dynamics (MD) : Simulates binding to serum albumin (PDB: 1BM0) to assess plasma protein binding (>90% predicted) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.